2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide
CAS No.:
Cat. No.: VC18022973
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.
![2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide -](/images/structure/VC18022973.png)
Molecular Formula | C11H15ClN2O2 |
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Molecular Weight | 242.70 g/mol |
IUPAC Name | 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide |
Standard InChI | InChI=1S/C11H15ClN2O2/c1-7(12)11(15)14(2)6-10-13-5-9(16-10)8-3-4-8/h5,7-8H,3-4,6H2,1-2H3 |
Standard InChI Key | RYVFXIQBJLYRHH-UHFFFAOYSA-N |
Canonical SMILES | CC(C(=O)N(C)CC1=NC=C(O1)C2CC2)Cl |
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound’s IUPAC name, 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide, reflects its hybrid structure featuring a cyclopropane-substituted oxazole ring linked to a chloro-substituted propanamide group. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 242.70 g/mol | |
SMILES | CC(C(=O)N(C)CC1=NC=C(O1)C2CC2)Cl | |
InChI Key | RYVFXIQBJLYRHH-UHFFFAOYSA-N | |
XLogP3 | 1.3 |
The cyclopropyl group introduces steric strain, potentially enhancing reactivity, while the oxazole ring contributes aromaticity and hydrogen-bonding capabilities .
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous structures suggest a planar oxazole ring with a twisted amide linkage. Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the cyclopropane protons (δ 0.5–1.5 ppm), oxazole protons (δ 6.5–7.5 ppm), and the chloro-substituted methyl group (δ 3.5–4.0 ppm) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis of 2-chloro-N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylpropanamide typically involves a multi-step process:
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Oxazole Ring Formation: Cyclopropane-substituted oxazole precursors are synthesized via cycloaddition reactions between nitriles and α-haloketones.
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Amide Coupling: The oxazole intermediate reacts with 2-chloro-N-methylpropanamide in the presence of a base (e.g., potassium carbonate) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
A representative reaction is:
Optimization Challenges
Key challenges include minimizing racemization at the chiral chloro center and preventing oxazole ring decomposition under basic conditions. Solvent selection (e.g., DMF or DMSO) and low-temperature reactions (0–5°C) improve yields to ~60–70%.
Pharmacological and Toxicological Profile
Bioactivity Screening
While direct bioactivity data for this compound is limited, structurally related molecules exhibit EC values in the micromolar range (e.g., 50,000 nM for similar thiadiazole derivatives) .
Toxicity Considerations
Preliminary in silico predictions (ADMET) suggest moderate hepatotoxicity risk due to the chloro-substituted side chain. In vitro assays are required to validate these findings .
Future Research Directions
Derivative Synthesis
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Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the oxazole ring could modulate electronic properties and bioactivity.
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Exploring enantioselective synthesis to isolate stereoisomers with improved pharmacological profiles .
Target Identification
High-throughput screening against protein libraries (e.g., kinase or GPCR panels) may reveal novel biological targets .
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